molecular formula C16H14F3N7OS B10937314 N,N,9-trimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

N,N,9-trimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide

Cat. No.: B10937314
M. Wt: 409.4 g/mol
InChI Key: PBVWIGAQMWDOMT-UHFFFAOYSA-N
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Description

N~8~,N~8~,9-TRIMETHYL-2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N8,N~8~,9-TRIMETHYL-2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE typically involves multiple steps, including the formation of the thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core and subsequent functionalization. Common reagents and conditions used in these reactions include formic acid, ethyl acetate, methanol, and various catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization from ethyl acetate-methanol mixtures are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N~8~,N~8~,9-TRIMETHYL-2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions may result in the formation of various substituted analogs .

Scientific Research Applications

N~8~,N~8~,9-TRIMETHYL-2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N8,N~8~,9-TRIMETHYL-2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes, modulate signaling pathways, or interact with cellular receptors to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

N~8~,N~8~,9-TRIMETHYL-2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE can be compared with other similar compounds, such as:

These comparisons highlight the unique structural and functional properties of N8,N~8~,9-TRIMETHYL-2-[1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXAMIDE, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H14F3N7OS

Molecular Weight

409.4 g/mol

IUPAC Name

N,N,12-trimethyl-4-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxamide

InChI

InChI=1S/C16H14F3N7OS/c1-7-10-13-21-12(8-5-9(16(17,18)19)25(4)22-8)23-26(13)6-20-14(10)28-11(7)15(27)24(2)3/h5-6H,1-4H3

InChI Key

PBVWIGAQMWDOMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=NN(C(=C4)C(F)(F)F)C)C(=O)N(C)C

Origin of Product

United States

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